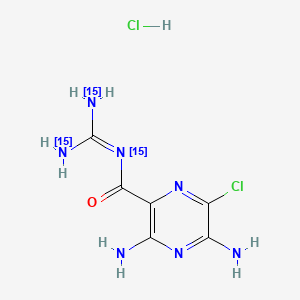

Amiloride-15N3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-FORMCRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amiloride-15N3 Hydrochloride: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of Amiloride-15N3 Hydrochloride, a critical tool in modern biomedical and pharmaceutical research. We will move beyond a surface-level description to dissect the causality behind its application, focusing on its utility as a stable isotope-labeled internal standard for high-fidelity bioanalysis and its role in elucidating complex physiological pathways. This document is intended for researchers, principal investigators, and drug development professionals who require a robust understanding of how to leverage this compound for precise and reproducible results.

Part 1: The Molecular Pharmacology of Amiloride

Amiloride is a potassium-sparing diuretic that has garnered significant research interest due to its specific inhibitory actions on key ion transport proteins.[1] Understanding its native pharmacology is essential to appreciate the utility of its isotopically labeled analogue.

Primary Mechanism: Epithelial Sodium Channel (ENaC) Inhibition

Amiloride's principal mechanism of action is the potent and specific blockade of the epithelial sodium channel (ENaC).[2] ENaCs are located on the apical membrane of epithelial cells in various tissues, most notably the distal nephron of the kidney, the airway, and the colon.[1][3] These channels are critical for sodium reabsorption and, consequently, for maintaining fluid and electrolyte homeostasis and regulating blood pressure.[2]

By blocking ENaC, amiloride inhibits the influx of sodium ions from the tubular fluid back into the epithelial cells.[2] This action leads to increased sodium and water excretion (natriuresis and diuresis) while reducing the electrochemical gradient that drives potassium secretion, thus conserving potassium.[2] This specific mechanism makes amiloride a cornerstone tool for research in hypertension, Liddle syndrome (a genetic disorder causing ENaC overactivity), and cystic fibrosis, where modulating airway surface liquid is a therapeutic goal.[2][4]

Secondary Mechanism: Sodium-Hydrogen Exchanger (NHE) Inhibition

At concentrations higher than those required for ENaC blockade, amiloride also inhibits the sodium-hydrogen exchanger (NHE) family of proteins, particularly the ubiquitous NHE-1 isoform.[5][6] NHEs are involved in intracellular pH regulation by extruding a proton in exchange for a sodium ion.[7] This secondary activity has opened research avenues into conditions characterized by intracellular acidosis and sodium overload, such as cerebral ischemia and cardiac reperfusion injury.[6][7] However, it is critical for researchers to consider the concentration-dependent effects of amiloride to ensure target selectivity in their experimental designs.[4]

Part 2: The Analytical Imperative: Why 15N3 Isotopic Labeling is a Game-Changer

While unlabeled amiloride is the active agent for biological studies, this compound is the indispensable partner for quantification. Its value lies in the principles of isotope dilution mass spectrometry (IDMS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to samples to correct for analytical variability.[8] A stable isotope-labeled (SIL) internal standard, like Amiloride-15N3, is considered the "gold standard" for three critical reasons:[8][9][10]

-

Co-elution and Identical Physicochemical Behavior : The 15N3-labeled amiloride is chemically identical to the native amiloride.[9] The substitution of three ¹⁴N atoms with the heavier ¹⁵N isotope results in a negligible change in polarity. This ensures that the IS and the analyte behave identically during every step of the analytical process: extraction, chromatography (co-elution), and ionization in the mass spectrometer's source.[8]

-

Correction for Matrix Effects : Biological samples (plasma, urine, tissue homogenates) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[11] Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the IS, these effects are effectively nullified, leading to highly accurate and precise data.[12]

-

Accounting for Sample Loss : Any loss of the analyte during sample preparation (e.g., incomplete recovery during solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[8] The analyte/IS ratio remains constant, preserving the integrity of the quantitative measurement.

Mass Shift and Detection

The key to distinguishing the analyte from the IS is their mass difference. The three ¹⁵N atoms increase the monoisotopic mass of the amiloride molecule by three Daltons. A triple quadrupole mass spectrometer can be programmed to specifically monitor the mass-to-charge ratio (m/z) transitions for both the native amiloride and the 15N3-labeled standard simultaneously.[11][12]

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Amiloride | 230.6 | 116.0 |

| Amiloride-15N3 | 233.6 | 116.0 |

| Table 1: Representative mass-to-charge (m/z) transitions for the quantification of Amiloride and its 15N3-labeled internal standard using positive ion mode electrospray ionization. The precursor ion represents the protonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation.[11][12] |

Part 3: Core Research Applications & Methodologies

The primary application of this compound is as an internal standard for the precise quantification of amiloride in biological matrices. This is foundational for several key research areas.

Application 1: Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of amiloride in preclinical and clinical studies. This is essential for understanding drug disposition, establishing dosing regimens, and for regulatory submissions of generic drug formulations (bioequivalence).[11][13][14]

Workflow Visualization:

Sources

- 1. researchgate.net [researchgate.net]

- 2. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Epithelial Sodium Channel Inhibition by Amiloride on Blood Pressure and Cardiovascular Disease Risk in Young Prehypertensives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Inhibitor of the Sodium-Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Amiloride-15N3 Hydrochloride: Synthesis, Properties, and Analytical Characterization

This in-depth technical guide provides a comprehensive overview of Amiloride-15N3 Hydrochloride, a stable isotope-labeled derivative of the potassium-sparing diuretic, Amiloride. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical properties, and analytical characterization.

Introduction: The Significance of Isotopic Labeling

Amiloride, chemically known as 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazine-2-carboxamide, is a well-established pharmaceutical agent used in the management of hypertension and congestive heart failure.[1] The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into the molecular structure of a drug molecule creates a powerful tool for various stages of drug discovery and development. This compound, in which three nitrogen atoms are replaced with their ¹⁵N isotopes, serves as an invaluable internal standard for quantitative bioanalytical assays by mass spectrometry.[2][3] Its identical chemical behavior to the unlabeled drug, coupled with its distinct mass, allows for precise and accurate quantification in complex biological matrices.[4]

Part 1: Synthesis of this compound

The synthesis of this compound involves the strategic incorporation of ¹⁵N atoms into the pyrazine and guanidine moieties. While specific proprietary methods may exist, a plausible and efficient synthetic approach can be devised based on established principles of isotopic labeling of nitrogen-containing heterocycles.[5][6] The general strategy involves the use of ¹⁵N-labeled precursors in the final stages of the synthesis to maximize isotopic incorporation and overall yield.

A potential synthetic pathway is outlined below. This approach leverages commercially available ¹⁵N-labeled reagents to construct the core structure of Amiloride.

Caption: MS/MS fragmentation of Amiloride-15N3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the ¹⁵N labels.

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of the unlabeled compound. However, protons attached to or near the ¹⁵N atoms will exhibit coupling (J-coupling), leading to splitting of the corresponding signals.

-

¹³C NMR: Carbon atoms bonded to ¹⁵N will show characteristic splitting patterns due to ¹³C-¹⁵N coupling, confirming the location of the isotopic labels. [7]* ¹⁵N NMR: This is the most direct method to observe the ¹⁵N labels. The spectrum will show signals corresponding to the different nitrogen environments within the molecule, and their chemical shifts will provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the chemical purity of this compound.

-

Method: A reversed-phase HPLC method is typically employed. [8][9]* Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separation. [10]* Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with orthophosphoric acid to adjust the pH to 4). [10]* Detection: UV detection at approximately 281 nm or 285 nm is appropriate for Amiloride. [10][11]* Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: HPLC workflow for purity analysis.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Amiloride in biological samples. A thorough understanding of its synthesis, chemical properties, and analytical characterization is paramount for its effective use in research and drug development. This guide provides a comprehensive, technically grounded overview to support scientists in the application of this important stable isotope-labeled compound.

References

- Vertex AI Search, based on an unspecified source.

-

Amiloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Amiloride Hydrochloride Tablets, USP. (2004). Retrieved from [Link]

-

Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(5), 288-296. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amiloride hydrochloride. PubChem. Retrieved from [Link]

- Patel, D. J., & Patel, D. J. (2018). Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. Asian Journal of Pharmaceutical Analysis, 8(3), 154-159.

-

Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Song, Y., Zhang, Z., & Li, H. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(13), 2135-2142. Retrieved from [Link]

-

Lo, A. C., & Lo, M. (1990). Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 475-481. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amiloride. PubChem. Retrieved from [Link]

-

Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(5), 288-296. Retrieved from [Link]

-

Patel, D. B., & Patel, N. J. (2013). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar. Retrieved from [Link]

- Shaikh, J. S., & Rao, N. N. (2017). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmaceutical and Nano Sciences, 6(6), 300-309.

-

Construction of accurate molecular models using laser stereolithography and determination of NMR spectra for amiloride hydrochlo. (n.d.). CORE. Retrieved from [Link]

-

Sörgel, F., & Mutschler, E. (1983). Amiloride: biological fluid analysis by reverse-phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 269-276. Retrieved from [Link]

- Lakshmi, V. (2015). Spectrophotometric method for estimation of amiloride in bulk and tablet dosage form. Drug Development and Therapeutics, 6(2), 108-111.

-

ResearchGate. (n.d.). Assay parameters and regression characteristics of amiloride and hydrochlorothiazide determined by the proposed HPLC method. Retrieved from [Link]

-

Rusinov, V. L., Sapozhnikov, O. V., & Chupakhin, O. N. (2018). Stable Isotope-Labeled Azoloazines. Synthesis of a 13С and 15N Isotope-Enriched Derivative of Pyrazolo[5,1-c]T[2][8][12]riazine –Potential Antidiabetic Agent. ResearchGate. Retrieved from [Link]

-

McNally, A., & Huestis, M. P. (2021). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 143(35), 14166-14173. Retrieved from [Link]

-

Navon, G., & Shinar, H. (1995). Protective Effect of Amiloride During Hypothermic Hyperkalemic Preservation: A 31P NMR Study in Isolated Pig Hearts. Journal of Cardiovascular Pharmacology, 25(4), 625-632. Retrieved from [Link]

-

McNally, A. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. Retrieved from [Link]

-

Sica, D. A. (2020). Amiloride: A review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 18(2), 86-92. Retrieved from [Link]

-

The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. (2015). PubMed Central. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [15N3]-Amiloride hydrochloride salt. Retrieved from [Link]

-

Levin, M. D. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. Retrieved from [Link]

-

Levin, M. D. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). 15N Labeled Compounds. Retrieved from [Link]

-

Chekmenev, E. Y., & Theis, J. L. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. Retrieved from [Link]

-

Liu, Y., & Khramtsov, V. V. (2010). Synthesis of 14N and 15N-labeled trityl-nitroxide biradicals with strong spin-spin interaction and improved sensitivity to redox status and oxygen. PubMed Central. Retrieved from [Link]

Sources

- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajpaonline.com [ajpaonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ijrpns.com [ijrpns.com]

- 12. Amiloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Amiloride-15N3 Hydrochloride as an ENaC Blocker

Executive Summary

The Epithelial Sodium Channel (ENaC) is a critical regulator of sodium and water homeostasis, making it a key therapeutic target for conditions like hypertension and cystic fibrosis.[1][2] Amiloride, a potassium-sparing diuretic, is the archetypal inhibitor of ENaC, functioning as a high-affinity open channel blocker.[3][4][5] This guide provides a detailed technical examination of the molecular mechanism underpinning amiloride's blockade of ENaC. We will dissect the structure of the channel, pinpoint the specific amino acid residues that constitute the amiloride binding site, and explore the kinetics of this interaction. Furthermore, this whitepaper will elucidate the specific role and application of the stable isotope-labeled variant, Amiloride-15N3 Hydrochloride, as an indispensable tool for modern quantitative pharmacology and mechanistic studies. Detailed experimental protocols for characterizing ENaC inhibitors using electrophysiological and molecular modeling techniques are provided to equip researchers with the practical knowledge required for advancing drug discovery efforts in this domain.

The Epithelial Sodium Channel (ENaC): Structure and Physiological Significance

Structure and Subunit Composition

The ENaC is a heterotrimeric ion channel composed of three homologous subunits: α, β, and γ.[1][4][6] While other subunits like δ exist, the αβγ composition is the most studied and physiologically prominent form in sodium-reabsorbing epithelia.[7] Each subunit features two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, complex extracellular domain that accounts for approximately 70% of the protein's mass.[6][8] These subunits co-assemble to form a central, water-filled pore through which sodium ions selectively pass.[1] ENaC is distinguished by its high selectivity for Na+ over K+ (approximately 100:1) and its constitutive activity, which is finely tuned by various regulatory mechanisms.[6][9]

Physiological Role and Regulation

ENaC is the rate-limiting step for sodium reabsorption in the apical membranes of epithelial cells in the distal nephron, distal colon, and airways.[6][10] This function is vital for the maintenance of extracellular fluid volume, electrolyte balance, and blood pressure.[1][6][11] The channel's activity is tightly regulated by several factors:

-

Hormonal Control: Aldosterone, a mineralocorticoid, increases ENaC activity by promoting the transcription and cell surface expression of its subunits.[1][10]

-

Proteolytic Cleavage: ENaC is activated by the proteolytic cleavage of its α and γ subunits by enzymes like furin and prostasin, which removes inhibitory tracts from the extracellular domain.[1][6][12]

-

Intracellular Signaling: Post-translational modifications and interactions with regulatory proteins, such as ubiquitination via Nedd4-2 and binding of phosphatidylinositides (PIP2, PIP3), modulate channel trafficking and open probability.[9][13]

The critical role of ENaC in physiology is underscored by genetic disorders. Loss-of-function mutations cause pseudohypoaldosteronism type 1, a salt-wasting syndrome, while gain-of-function mutations (Liddle's syndrome) lead to severe hypertension due to excessive sodium reabsorption.[2][3]

Caption: Amiloride physically blocks the ENaC pore, preventing Na⁺ influx.

Molecular Mechanism of Amiloride-ENaC Interaction

Amiloride is a reversible, voltage-independent blocker of ENaC.[3] Its mechanism is not one of allosteric modulation but of direct physical occlusion of the ion permeation pathway.[14][15]

The Amiloride Binding Site: A Pore-Blocking Mechanism

The amiloride molecule consists of a substituted pyrazine ring and a guanidinium group.[8] The positively charged guanidinium moiety is thought to enter the external vestibule of the ENaC pore, effectively acting as a plug that coulombically repels and blocks the entry of sodium ions.[8] This "pore block" model is supported by extensive mutagenesis and electrophysiological data.

Key Amino Acid Residues

Decades of research have identified specific amino acid residues within the pre-TM2 and TM2 domains of the ENaC subunits that are critical for amiloride binding. These residues line the outer pore and form the receptor site for the drug.[16][17]

-

α-Subunit: A serine residue at position 583 (in rat ENaC, homologous to S556 in human) is a primary determinant of amiloride affinity.[9][18] While mutations of this residue to many other amino acids have only moderate effects, introducing a bulky ring structure at this position dramatically weakens amiloride block, suggesting a steric hindrance mechanism.[18]

-

β- and γ-Subunits: Glycine residues at homologous positions (βGly-525 and γGly-537 in rat) are also crucial.[16][18] Mutations at these sites significantly decrease amiloride sensitivity.[9]

-

Extracellular Loop: A region in the extracellular loop of the α-subunit (residues 278-283, WYRFHY) has been shown to influence amiloride binding affinity and stabilize the blocked state of the channel.[8][19]

Kinetics of the Block

Kinetic analyses have provided deeper insight into how mutations affect the block. Studies on mutant channels revealed that mutations at key residues like αS583C and βG525C primarily act by increasing the dissociation rate (off-rate) of amiloride from its binding site, with little effect on the association rate (on-rate).[16] This finding strongly indicates that these residues are part of the binding site itself, responsible for stabilizing the interaction between the blocker and the channel.[16]

| Residue (Rat ENaC) | Mutation | Effect on Amiloride Affinity (Ki) | Primary Kinetic Effect | Reference |

| αS583 | S583C | ~10-fold increase (weaker block) | Increased dissociation rate | [16] |

| S583Y | >100-fold increase (weaker block) | Steric hindrance, destabilized binding | [18] | |

| βG525 | G525C | ~100-fold increase (weaker block) | Increased dissociation rate | [16] |

| G525D | >1000-fold increase (weaker block) | Destabilized binding | [17] | |

| γG537 | G537C | ~50-fold increase (weaker block) | Destabilized binding | [17] |

| α(278-283) | Deletion | Loss of amiloride binding | Disrupted binding site/conformation | [19] |

Table 1: Summary of key residues in ENaC involved in amiloride binding and the functional consequences of their mutation.

The Role of Isotopic Labeling: this compound

Principles and Applications

This compound is a stable isotope-labeled (SIL) version of amiloride, where three nitrogen atoms (¹⁴N) in the molecule are replaced with the heavier, non-radioactive ¹⁵N isotope.[20] SIL compounds are chemically identical to their unlabeled counterparts but have a distinct, higher molecular weight. This mass difference is the foundation of their utility in modern analytical chemistry.

The primary application of Amiloride-15N3 is as an internal standard for highly accurate and precise quantification in complex biological matrices using mass spectrometry (e.g., LC-MS/MS).[20] It can also be used as a tracer in metabolic flux analysis and pharmacokinetic studies.[20]

Advantages in Drug Development

In a typical quantitative assay, a known amount of Amiloride-15N3 is spiked into a biological sample (e.g., plasma, urine, cell lysate) containing an unknown amount of unlabeled amiloride. During sample preparation and analysis, any physical loss will affect both the labeled standard and the unlabeled analyte equally. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, one can calculate the exact concentration of amiloride in the original sample, correcting for experimental variability. This approach is the gold standard for therapeutic drug monitoring and preclinical/clinical pharmacokinetics.

Caption: Workflow for using Amiloride-15N3 as an internal standard.

Experimental Methodologies for Studying ENaC Blockade

A multi-faceted approach is required to fully characterize the interaction between an inhibitor and ENaC. The following protocols represent core, field-proven methodologies.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber is the definitive tool for measuring net ion transport across an intact, polarized epithelial monolayer (either native tissue or cultured cells).[21][22] It allows for the precise control of solutions on both apical and basolateral sides and the measurement of key bioelectric properties.

Objective: To quantify the ENaC-mediated component of sodium transport by measuring the amiloride-sensitive short-circuit current (Isc).

Step-by-Step Protocol:

-

Preparation: Prepare symmetrical Ringer's solutions for both apical and basolateral chambers. Warm to 37°C and aerate with an appropriate gas mixture (e.g., 95% O₂/5% CO₂) to maintain pH and oxygenation.[21]

-

Mounting: Carefully mount the epithelial tissue or permeable support (with a confluent cell monolayer) between the two halves of the Ussing chamber, ensuring a leak-proof seal. Record the surface area of the exposed epithelium.[21]

-

Equilibration: Fill both chambers with the prepared Ringer's solution and allow the tissue to equilibrate for 20-30 minutes until a stable transepithelial voltage (Vt) and resistance (Rt) are achieved.[23][24]

-

Voltage Clamp: Using a voltage-clamp amplifier, clamp the transepithelial voltage to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the sum of all active ion transport across the epithelium.[21][22]

-

Baseline Measurement: Record the stable baseline Isc. This current is largely driven by ENaC-mediated Na⁺ absorption in many epithelial types.

-

Inhibitor Application: Add Amiloride (typically 1-10 µM) to the apical chamber. This concentration is sufficient to specifically block ENaC without significantly affecting other transporters.[25][26]

-

Measurement of Inhibition: Record the new, stable Isc. The difference between the baseline Isc and the Isc after amiloride application is the amiloride-sensitive current (Isc-amiloride), which represents the ENaC-mediated sodium current.[24]

-

Data Analysis: Calculate the Isc-amiloride and normalize it to the epithelial surface area (reported as µA/cm²). This value can be used to compare ENaC activity under different conditions or in the presence of various test compounds.

Patch-Clamp Electrophysiology

Patch-clamp techniques allow for high-resolution recording of ion channel activity in real-time, either from a whole cell or a small "patch" of membrane containing a single channel.[27][28]

Objective: To measure the effect of amiloride on ENaC currents at the single-channel or whole-cell level, providing detailed kinetic and biophysical data.

Step-by-Step Protocol (Whole-Cell Configuration):

-

Cell Preparation: Use a cell line stably expressing the α, β, and γ subunits of ENaC (e.g., HEK293 or MDCK cells).[27][28] Prepare a single-cell suspension for recording.

-

Pipette and Solutions: Fabricate a glass micropipette with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution (e.g., K-gluconate based) and use an extracellular solution containing Na⁺ as the primary permeant ion.

-

Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell's interior.

-

Recording: Using a patch-clamp amplifier, clamp the cell's membrane potential (e.g., at -60 mV) and record the baseline inward Na⁺ current.

-

Compound Application: Perfuse the cell with an extracellular solution containing Amiloride or a test compound.

-

Data Acquisition: Record the change in the whole-cell current. The degree of current inhibition reflects the blocking activity of the compound. A dose-response curve can be generated by applying multiple concentrations to determine the IC₅₀. Automated patch-clamp (APC) systems can be used for higher throughput screening of compounds.[27]

Molecular Modeling and Simulation

Computational methods are increasingly used to complement experimental data, providing structural insights into the drug-channel interaction.

Objective: To visualize the binding pose of amiloride within the ENaC pore and understand the dynamic interactions that stabilize the block.

Workflow:

-

Model Building: Since a full crystal structure of ENaC is not always available, a homology model is often built using the structure of a related channel, such as the Acid-Sensing Ion Channel 1 (ASIC1), as a template.[11][29][30]

-

Molecular Docking: Docking algorithms are used to predict the most favorable binding pose of amiloride within the channel's pore, guided by mutagenesis data.[31][32]

-

Molecular Dynamics (MD) Simulation: The ENaC-amiloride complex is embedded in a simulated lipid bilayer with water and ions. An MD simulation is run to observe the movement of atoms over time (nanoseconds).[29][31]

-

Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key hydrogen bonds or electrostatic interactions, and understand how amiloride's presence affects the channel's conformational dynamics.[29][32] This approach has been successfully used to validate the amiloride binding site in agreement with mutagenesis studies.[9][31]

Conclusion and Future Directions

Amiloride serves as a foundational tool for understanding ENaC function. Its mechanism as a direct pore blocker is well-established, with key interacting residues identified in the channel's outer vestibule. The use of isotopically labeled this compound is critical for rigorous quantitative studies essential for drug development, allowing for precise measurement of pharmacokinetics and target engagement. The combination of classic electrophysiological techniques like Ussing chamber and patch-clamp with advanced molecular modeling provides a powerful, multi-faceted platform for dissecting channel function and discovering novel, more specific ENaC modulators for the treatment of a wide range of epithelial transport disorders.

References

-

The Epithelial Sodium Channel—An Underestimated Drug Target. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279-F1290. Retrieved January 15, 2026, from [Link]

-

Sheng, S., Li, J., & Li, T. (2001). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of general physiology, 118(3), 299–312. Retrieved January 15, 2026, from [Link]

-

Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the α-subunit of ENaC. American Journal of Physiology. Renal Physiology, 285(6), F1279-90. Retrieved January 15, 2026, from [Link]

-

Kashlan, O. B., & Kleyman, T. R. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology. Renal Physiology, 301(4), F684-96. Retrieved January 15, 2026, from [Link]

-

Epithelial Sodium Channel Inhibition in Cardiovascular Disease*: A Potential Role for Amiloride. (2007). American Journal of Hypertension, 20(1), 109-117. Retrieved January 15, 2026, from [Link]

-

Kashlan, O. B., & Kleyman, T. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American journal of physiology. Renal physiology, 301, F684-96. Retrieved January 15, 2026, from [Link]

-

Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]

-

Kashlan, O. B., & Kleyman, T. R. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology. Renal Physiology, 301(4), F684-F696. Retrieved January 15, 2026, from [Link]

-

Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. (n.d.). Physiologic Instruments. Retrieved January 15, 2026, from [Link]

-

Noreng, S. (2018). Structure and function of the epithelial sodium channel. OHSU Digital Commons. Retrieved January 15, 2026, from [Link]

-

Whaley-Connell, A., & Sowers, J. R. (2007). Epithelial Sodium Channel Inhibition in Cardiovascular Disease. American Journal of Hypertension, 20(1), 109-117. Retrieved January 15, 2026, from [Link]

-

Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. Retrieved January 15, 2026, from [Link]

-

Kashlan, O. B., & Kleyman, T. R. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology-Renal Physiology, 301(4), F684-F696. Retrieved January 15, 2026, from [Link]

-

Whaley-Connell, A., & Sowers, J. R. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 109–117. Retrieved January 15, 2026, from [Link]

-

Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]

-

Flores, C. A., & Cereijido, M. (2013). Amiloride Sensitive Sodium Channels (ENaC) and Their Regulation by Proteases. Current pharmaceutical design, 19(13), 2421–2429. Retrieved January 15, 2026, from [Link]

-

Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]

-

Hignett, E., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320967017. Retrieved January 15, 2026, from [Link]

-

Garty, H. (1988). The mechanism of action of amiloride. Seminars in nephrology, 8(3), 242–248. Retrieved January 15, 2026, from [Link]

-

Bertog, M., Stojanovic, T., Storch, U., & Korbmacher, C. (2021). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology, 473(3), 479–492. Retrieved January 15, 2026, from [Link]

-

Myerburg, M. M., King, J. A., Oyster, K. M., & Pilewski, J. M. (2010). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. American journal of respiratory cell and molecular biology, 43(6), 720–729. Retrieved January 15, 2026, from [Link]

-

What are Amiloride sensitive sodium channel inhibitors and how do they work?. (2024, June 21). DrugTargetNet. Retrieved January 15, 2026, from [Link]

-

How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?. (2025, March 26). Dr.Oracle. Retrieved January 15, 2026, from [Link]

-

What are ENaC blockers and how do they work?. (2024, June 21). DrugTargetNet. Retrieved January 15, 2026, from [Link]

-

Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). (a) The normalized simulated spectra of xENaC in the presence of... ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mansley, M. K., Strugnell, A., Staehr, M., Staehr, C., Svendsen, S. L. B., Korbmacher, C., & Praetorius, J. (2020). Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner. The Journal of biological chemistry, 295(21), 7434–7449. Retrieved January 15, 2026, from [Link]

-

Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American journal of physiology. Gastrointestinal and liver physiology, 296(6), G1151–G1166. Retrieved January 15, 2026, from [Link]

-

Clancy, J. P., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. International Journal of Molecular Sciences, 24(13), 11029. Retrieved January 15, 2026, from [Link]

-

Păunescu, T. G., et al. (2017). Feedback inhibition of ENaC during acute sodium loading in vivo. American Journal of Physiology. Renal Physiology, 313(3), F735-F747. Retrieved January 15, 2026, from [Link]

-

Amiloride. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Hignett, E., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4). Retrieved January 15, 2026, from [Link]

-

Schild, L., et al. (1997). Identification of Amino Acid Residues in the a, b, and g Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation. Journal of General Physiology, 109(1), 15-26. Retrieved January 15, 2026, from [Link]

-

Awayda, M. S., et al. (1999). Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+. The Journal of General Physiology, 113(2), 203–220. Retrieved January 15, 2026, from [Link]

- Cragoe, E. J., Jr., & Woltersdorf, O. W., Jr. (1980). U.S. Patent No. 4,196,292. U.S. Patent and Trademark Office.

-

Singh, K., et al. (2017). Electrophysiology of Epithelial Sodium Channel (ENaC) Embedded in Supported Lipid Bilayer Using a Single Nanopore Chip. Scientific Reports, 7, 16480. Retrieved January 15, 2026, from [Link]

-

Ji, H. L., & Benos, D. J. (2004). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. The Journal of physiology, 556(Pt 3), 667–676. Retrieved January 15, 2026, from [Link]

-

Stojanovic, T., et al. (2023). Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. International Journal of Molecular Sciences, 24(24), 17531. Retrieved January 15, 2026, from [Link]

-

Epithelial sodium channel. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Rooj, A. K., & McNicholas, C. M. (2017). Potential Roles of Amiloride-Sensitive Sodium Channels in Cancer Development. International journal of molecular sciences, 18(11), 2371. Retrieved January 15, 2026, from [Link]

-

Ma, H. P., & Eaton, D. C. (2012). Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides. Pflugers Archiv : European journal of physiology, 463(5), 609–620. Retrieved January 15, 2026, from [Link]

-

Zahedi, K., et al. (2016). The Role of Epithelial Sodium Channel ENaC and the Apical Cl-/HCO3- Exchanger Pendrin in Compensatory Salt Reabsorption in the Setting of Na-Cl Cotransporter (NCC) Inactivation. PloS one, 11(3), e0150918. Retrieved January 15, 2026, from [Link]

Sources

- 1. [Amiloride sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Roles of Amiloride-Sensitive Sodium Channels in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ENaC blockers and how do they work? [synapse.patsnap.com]

- 5. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 6. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 7. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The Epithelial Sodium Channel—An Underestimated Drug Target | MDPI [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ENaC structure and function in the wake of a resolved structure of a family member - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. physiologicinstruments.com [physiologicinstruments.com]

- 22. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

- 27. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ENaC structure and function in the wake of a resolved structure of a family member - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

Isotopic purity and stability of Amiloride-15N3 Hydrochloride.

An In-Depth Technical Guide to the Isotopic Purity and Stability of Amiloride-15N3 Hydrochloride

Foreword: The Imperative of Quality in Isotopic Labeling

In modern drug development and clinical research, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] The integrity of the data generated in these critical studies is fundamentally dependent on the quality of the SIL standard. This compound, a ¹⁵N-labeled version of the potassium-sparing diuretic, is used to achieve the highest accuracy in pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and rigorously assess the two cornerstone attributes of this standard: its isotopic purity and its chemical stability. We will move beyond mere protocols to explore the causality behind the analytical strategies, ensuring a self-validating system of quality assessment.

Part 1: Isotopic Purity Assessment - Confirming the Label

Isotopic purity, or enrichment, quantifies the extent to which the naturally abundant ¹⁴N atoms have been replaced by the desired ¹⁵N isotope at the specified positions.[5] For a high-fidelity internal standard, an isotopic enrichment of >98% is the industry benchmark, ensuring a distinct mass shift from the unlabeled analyte and minimizing signal overlap.[6]

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining isotopic enrichment because it directly measures the mass-to-charge ratio of the molecule and its isotopologues.[7] High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides the mass accuracy required to resolve the labeled compound from potential isobaric interferences and accurately measure the relative abundance of each isotopic peak.[8][9][10]

This protocol outlines a self-validating system for the precise determination of isotopic enrichment.

-

Objective: To accurately quantify the percentage of Amiloride molecules that are fully labeled with three ¹⁵N atoms.

-

Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50 v/v) at a concentration of ~1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL in the initial mobile phase. The goal is to achieve a strong signal intensity without saturating the detector.

-

Prepare a corresponding solution of unlabeled Amiloride Hydrochloride to serve as a reference for the natural isotopic distribution.

-

-

Chromatographic Conditions:

-

While direct infusion can be used, coupling the analysis with a short chromatographic run is superior as it separates the analyte from potential formulation impurities that might interfere with the isotopic cluster.

-

Column: C18, 50 x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A brief isocratic hold followed by a rapid gradient to elute the compound.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan in high-resolution mode (Resolution > 30,000 FWHM).

-

Scan Range: A narrow mass range centered on the analyte's m/z (e.g., m/z 200-300).

-

Collision Energy: Low, to minimize in-source fragmentation.

-

-

Data Analysis & Calculation:

-

Acquire data for both the labeled and unlabeled standards.

-

For the Amiloride-15N3 sample, extract the mass spectrum across the chromatographic peak.

-

Identify the monoisotopic peak for the fully labeled species ([M+H]⁺, where M corresponds to C₆H₈Cl(¹⁵N)₃N₄O). This will be the M+3 peak relative to the unlabeled compound.

-

Measure the integrated peak areas (or intensities) for the primary isotopologues: M (unlabeled), M+1 (one ¹⁵N), M+2 (two ¹⁵N), and M+3 (three ¹⁵N).

-

Crucial Step - Correction: The intensity of the M+3 peak contains contributions from the natural isotopic abundance of ¹³C, ³⁷Cl, etc., from the M+2 species. This contribution must be subtracted. The theoretical natural isotopic distribution can be calculated from the elemental formula or measured directly from the unlabeled standard.[7][9]

-

Calculate the isotopic enrichment using the corrected intensities:

-

Isotopic Enrichment (%) = [Corrected Intensity (M+3) / (Σ Intensities of M, M+1, M+2, M+3)] x 100

-

-

-

| Analyte Species | Theoretical m/z ([M+H]⁺) | Measured Relative Intensity (%) | Corrected Relative Intensity (%) |

| Unlabeled Amiloride | 230.0500 | 0.15 | 0.15 |

| Amiloride-¹⁵N₁ | 231.0471 | 0.25 | 0.25 |

| Amiloride-¹⁵N₂ | 232.0441 | 1.10 | 1.10 |

| Amiloride-¹⁵N₃ | 233.0412 | 98.50 | 98.50 |

| Calculated Isotopic Enrichment | 98.50% |

Note: This is example data. The correction for natural abundance is implicitly included in the "Corrected" column for simplicity.

Caption: LC-HRMS workflow for determining isotopic enrichment.

Confirmatory Technique: ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is superior for quantification, ¹⁵N NMR serves as an excellent confirmatory technique to verify the location of the isotopic labels.[11][12] The ¹⁵N isotope has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, unlike the broad signals from the quadrupolar ¹⁴N nucleus.[11][13] A ¹⁵N NMR spectrum of Amiloride-15N3 would show distinct signals corresponding to the three labeled nitrogen atoms, providing definitive structural confirmation of the labeling positions.[13]

Part 2: Chemical Stability Assessment - Ensuring Integrity Over Time

An isotopically pure standard is of little value if it degrades during storage or use. The chemical stability of this compound must be rigorously established to define its shelf-life and appropriate storage conditions.[14] This is achieved through a combination of forced degradation studies and long-term stability testing, all analyzed using a validated stability-indicating method.

The Foundation: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its potential degradation products, excipients, and impurities.[15][16] For Amiloride-15N3, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

-

Objective: To develop and validate a stability-indicating RP-HPLC-UV method for this compound.

-

Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Method Development:

-

Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Wavelength: Amiloride has a UV maximum around 284-285 nm, which provides good sensitivity.[16][17]

-

Mobile Phase: A typical mobile phase consists of an acidic buffer and an organic modifier. For example, a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH adjusted to 3.6 with acetic acid) and methanol or acetonitrile.[16] The ratio is optimized to achieve a retention time of ~5-10 minutes with good peak shape.

-

-

Method Validation (per ICH Q2(R1) guidelines):

-

Specificity: Proven through forced degradation studies, demonstrating that degradant peaks do not co-elute with the main Amiloride peak.

-

Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between peak area and concentration.

-

Accuracy & Precision: Assessed at multiple concentration levels to ensure the method provides correct results consistently.

-

Robustness: Small, deliberate changes are made to method parameters (e.g., pH, mobile phase composition) to ensure the method remains reliable.

-

Probing for Weakness: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to harsh conditions.[18][19] These studies help identify likely degradation pathways and products, which is critical for developing a truly stability-indicating analytical method.[20][21] Amiloride is known to be susceptible to hydrolysis and photodegradation.[22][23]

-

Objective: To identify potential degradation products of Amiloride-15N3 and validate the specificity of the HPLC method.

-

Procedure: A solution of Amiloride-15N3 (~100 µg/mL) is subjected to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[24]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance heated at 105°C for 24 hours.[24]

-

Photolytic: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Analysis: Before injection, acidic and basic samples are neutralized. All samples are then diluted to the target concentration and analyzed using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[20]

| Stress Condition | % Assay of Amiloride-15N3 | % Degradation | Observations (Retention Time of Major Degradants) |

| Control (Unstressed) | 99.8% | 0.2% | N/A |

| 0.1 M HCl, 60°C, 8h | 88.5% | 11.3% | Peak at 3.2 min |

| 0.1 M NaOH, 60°C, 4h | 85.2% | 14.6% | Peak at 3.2 min, Peak at 4.5 min |

| 3% H₂O₂, RT, 24h | 91.7% | 8.1% | Minor peak at 6.1 min |

| Thermal (Solid), 105°C, 24h | 98.9% | 0.9% | No significant degradation |

| Photolytic (Solution) | 79.4% | 20.4% | Multiple peaks, major at 7.8 min |

Note: This is example data. The primary photodegradation product of amiloride involves dechlorination.[22][23]

Caption: Workflow for a forced degradation (stress testing) study.

Part 3: Long-Term Stability and Recommended Handling

The ultimate goal of stability testing is to establish a re-test date or shelf life and provide validated storage instructions.

-

Long-Term Study Design: Based on the forced degradation results, a long-term stability study is initiated. The this compound solid material is stored under controlled conditions as per ICH guidelines, typically at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).[20]

-

Testing Schedule: Samples are pulled at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months) and analyzed for:

-

Appearance (visual inspection)

-

Chemical Purity (using the stability-indicating HPLC method)

-

Isotopic Enrichment (using the LC-HRMS method to ensure no isotopic exchange)

-

-

Storage Recommendations:

-

Temperature: Based on stability data, storage at controlled room temperature or refrigerated (2-8°C) is common for long-term preservation. Low-temperature storage (-20°C or -80°C) is ideal.[25]

-

Light: Amiloride is photolabile.[22][23] The material must be stored in light-resistant containers (e.g., amber vials) and protected from light.

-

Form: The solid crystalline form is generally more stable than amorphous material or solutions.[25]

-

Solutions: Stock solutions should be prepared in appropriate solvents, stored in tightly sealed containers at low temperatures, and protected from light. The stability of the compound in solution should be independently verified.

-

Conclusion: A Synthesis of Orthogonal Analytics

Ensuring the quality of this compound is not a single measurement but a comprehensive analytical strategy. This guide has detailed the critical, orthogonal approaches required for a complete quality assessment. High-resolution mass spectrometry provides the definitive, quantitative measure of isotopic enrichment, while a validated, stability-indicating HPLC method forms the backbone of all chemical purity and stability assessments. By integrating these expert-driven protocols, from initial characterization through forced degradation and long-term stability, researchers and developers can have the utmost confidence in the integrity of their analytical standard, and consequently, in the accuracy and reliability of their study data.

References

-

Donovan, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

Chromatography Online. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Chromatography Online. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Nelson, W. R., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH. [Link]

-

Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

-

Donovan, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]

-

Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). 15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Moore, D. E., & Tam, C. S. (1991). Photodegradation of amiloride in aqueous solution. PubMed. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Fischer, M. (2012). 15N Labeling and NMR Spectroscopy for the Elucidation of Side Reaction. University of Vienna. [Link]

-

Lin, H., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS One. [Link]

-

Moore, D. E., & Tam, C. S. (1991). Photodegradation of amiloride in aqueous solution. ResearchGate. [Link]

-

Shaikh, J. S., et al. (n.d.). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

-

ResearchGate. (n.d.). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. ResearchGate. [Link]

-

Jain, D., & Jain, R. (2012). Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for. SciSpace. [Link]

-

Li, F., et al. (2021). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

-

Nelson, P. N., & Man, D. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

-

Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [15N3]-Amiloride hydrochloride salt. Shimadzu Chemistry & Diagnostics. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

-

PubChem. (n.d.). Amiloride. PubChem. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Stability of extemporaneously compounded amiloride nasal spray | PLOS One [journals.plos.org]

- 17. ijrpns.com [ijrpns.com]

- 18. acdlabs.com [acdlabs.com]

- 19. apicule.com [apicule.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. asianjpr.com [asianjpr.com]

- 22. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. moravek.com [moravek.com]

A Comprehensive Technical Guide to the Safe Handling of Amiloride-15N3 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for Amiloride-15N3 Hydrochloride. As a Senior Application Scientist, the following sections are designed to impart not only procedural steps but also the underlying scientific rationale to ensure a culture of safety and experimental integrity within the laboratory.

Introduction: Understanding this compound

This compound is a stable isotope-labeled version of Amiloride Hydrochloride, a potassium-sparing diuretic.[1][2] The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), renders it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis by mass spectrometry.[2] Unlike radioisotopes, stable isotopes do not emit ionizing radiation, and thus, the primary safety concerns are dictated by the chemical properties of the parent molecule, Amiloride Hydrochloride.[3]

Amiloride functions by blocking epithelial sodium channels (ENaC) in the nephron's distal tubules, which inhibits sodium reabsorption and consequently reduces potassium excretion.[4][5][6][7] While therapeutically beneficial, its potent physiological activity necessitates careful handling in a research setting to prevent accidental exposure.

Part 1: Hazard Identification and Chemical Profile

The toxicological properties of this compound are considered identical to its unlabeled counterpart. Amiloride Hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[8]

Table 1: Chemical and Safety Data for Amiloride Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazinecarboxamide monohydrochloride | [9] |

| Molecular Formula (Amiloride-15N3 HCl) | C₆H₉Cl₂N₄(¹⁵N)₃O | |

| CAS Number (Amiloride-15N3 HCl) | 1216796-18-7 | [1][10] |

| Molecular Weight (Amiloride-15N3 HCl) | ~269.07 g/mol | [10] |

| Appearance | Crystalline solid or very light yellow powder | |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life), H412 (Harmful to aquatic life with long lasting effects) | [8] |

| GHS Precautionary Statements | P264, P270, P280, P301+P310, P302+P352, P305+P351+P338 | [8][11] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and dimethylformamide (~30 mg/mL). | [12] |

| Storage Temperature | Recommended: -20°C for long-term storage. | [12] |

Part 2: Safe Handling and Experimental Workflow

The following protocols are designed to mitigate the risks associated with the handling of this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Personal Protective Equipment (PPE)

The primary route of accidental exposure in a laboratory setting is through inhalation of airborne powder, dermal contact, or ingestion. Therefore, a stringent PPE protocol is non-negotiable.

-

Lab Coat: A clean, buttoned lab coat provides a preliminary barrier against contamination of personal clothing.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that Amiloride can cause skin irritation, it is crucial to change gloves immediately if they become contaminated.[13]

-

Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye irritation from airborne particles.[11]

Weighing and Solution Preparation

This stage presents the highest risk of generating airborne particles.

Step-by-Step Protocol:

-

Designated Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a balance enclosure, to contain any dust.

-

Material Transfer: Use a micro-spatula to carefully transfer the solid this compound to a tared weigh boat. Avoid any actions that could create dust clouds.

-

Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial containing the compound, if possible, to minimize handling of the powder.[12] If transferring the powder is necessary, do so carefully into the destination vial.

-

Cleaning: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all waste, including gloves and weigh boats, in a designated chemical waste container.

Rationale: The use of a contained workspace is the most effective engineering control to prevent the inhalation of the potent compound. Direct solubilization minimizes the potential for aerosolization.

Visualizing the Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Part 3: Storage and Stability

Proper storage is critical for maintaining the chemical and isotopic integrity of this compound.

-

Temperature: For long-term stability, store the solid compound and stock solutions at -20°C.[12]

-

Light and Moisture: Protect the compound from light by storing it in an amber vial. As Amiloride Hydrochloride can be moisture-sensitive, ensure the container is tightly sealed.[3][14]

-

Inert Atmosphere: For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can further protect against degradation.[3]

Part 4: Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13] |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, dampen the solid material with water to prevent dust formation and carefully sweep it into a suitable container for disposal.[15] Wash the spill area thoroughly with soap and water.[15] |

Visualizing the Emergency Response Decision Tree

Caption: Decision tree for emergency response to Amiloride-15N3 HCl exposure.

Part 5: Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain, as it is harmful to aquatic life.[8]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its chemical hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experimental outcomes.

References

-

Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic. PubMed. [Link]

-

Amiloride. Wikipedia. [Link]

-

Amiloride: Package Insert / Prescribing Information. Drugs.com. [Link]

-

What is the mechanism of Amiloride Hydrochloride? Patsnap Synapse. [Link]

-

The mechanism of action of amiloride. PubMed. [Link]

-

CAS 1216796-18-7 this compound. Isotope Science / Alfa Chemistry. [Link]

-

Safe use of radioisotopes. PubMed. [Link]

-

Safe Handling of Radioisotopes. UC Davis Safety Services. [Link]

-

Instructions for working with radioactivity. iNANO, Aarhus University. [Link]

-

How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

-

Amiloride Hydrochloride (PIM 026). Inchem.org. [Link]

-

Amiloride Hydrochloride. PubChem. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiloride - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 7. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. drugs.com [drugs.com]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. AMILORIDE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Applications of Stable Isotope Labeling in Pharmacology: A Technical Guide

Abstract

Stable isotope labeling (SIL) has emerged as an indispensable tool in modern pharmacology, offering unparalleled precision and safety in elucidating the complex journey of a drug within a biological system.[1][2] By replacing specific atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., ²H, ¹³C, ¹⁵N), researchers can trace, quantify, and characterize the parent drug and its metabolites with exceptional accuracy using mass spectrometry.[][4][5] This technical guide provides an in-depth exploration of the core principles, methodologies, and diverse applications of SIL in drug discovery and development. From defining pharmacokinetic profiles and metabolic pathways to enabling definitive bioavailability studies and novel approaches in proteomics, this paper serves as a comprehensive resource for scientists aiming to leverage the power of stable isotopes to accelerate the delivery of safer and more effective therapeutics.

Foundational Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers.[1][] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them exceptionally safe for use in human clinical trials, including those involving vulnerable populations.[1][2] The key principle lies in the mass difference between the stable isotope and its more abundant, lighter counterpart. This mass shift, while not altering the fundamental chemical properties of the molecule, allows for its unambiguous detection and differentiation from endogenous molecules by mass spectrometry (MS).[][4]

Commonly used stable isotopes in pharmacological research include:

-

Deuterium (²H): Used to replace hydrogen (¹H).

-

Carbon-13 (¹³C): Used to replace carbon-¹²C.

-

Nitrogen-15 (¹⁵N): Used to replace nitrogen-¹⁴N.

-

Oxygen-18 (¹⁸O): Used to replace oxygen-¹⁶O.

The choice of isotope and the position of labeling are critical strategic decisions in study design, dictated by the metabolic stability of the label and the specific research question being addressed.

Core Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a cornerstone of pharmaceutical development.[4][6][7] SIL, coupled with high-sensitivity mass spectrometry, provides a robust platform for comprehensive ADME studies.[4][6][7]

Elucidating Metabolic Pathways

A primary application of SIL is to trace the metabolic fate of a drug.[][8] By administering a stable isotope-labeled version of a drug, researchers can readily distinguish drug-related metabolites from the complex background of a biological matrix (e.g., plasma, urine, feces).[8] The characteristic isotopic pattern of the labeled drug and its metabolites in the mass spectrum simplifies their identification and structural elucidation.[7] This approach is instrumental in identifying major and minor metabolic pathways, understanding the enzymes involved, and assessing the potential for the formation of reactive or toxic metabolites.[7][8]